4-Methylphenyl 2-aminoacetate hydrochloride
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Overview
Description
4-Methylphenyl 2-aminoacetate hydrochloride: is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol
Mechanism of Action
Target of Action
It is structurally similar to mephedrone (4-mmc), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
Based on its structural similarity to mephedrone, it may inhibit the reuptake of monoamines by neurons and decrease the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase .
Biochemical Pathways
Similar compounds like mephedrone are known to affect the central nervous system and induce psychoactive effects .
Pharmacokinetics
It is soluble in water and other polar solvents, which may facilitate its dissolution for various applications .
Result of Action
Similar compounds like mephedrone are known to stimulate the mind and induce hallucinations .
Action Environment
It is known that the compound demonstrates solubility in water and other polar solvents, which may influence its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 4-methylphenol with 2-aminoacetic acid, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient and consistent production. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-Methylphenyl 2-aminoacetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a reagent in chemical reactions.
Comparison with Similar Compounds
- 4-Methylphenyl 2-aminoacetate
- 4-Methylphenyl 2-aminoacetate hydrobromide
- 4-Methylphenyl 2-aminoacetate sulfate
Comparison: 4-Methylphenyl 2-aminoacetate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrochloride form is often preferred in pharmaceutical applications due to its enhanced solubility in aqueous solutions.
Properties
IUPAC Name |
(4-methylphenyl) 2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7-2-4-8(5-3-7)12-9(11)6-10;/h2-5H,6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVFAMMTETYQEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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